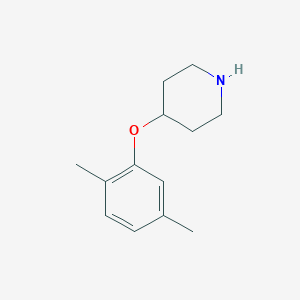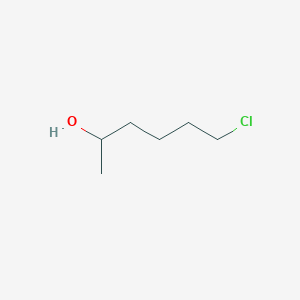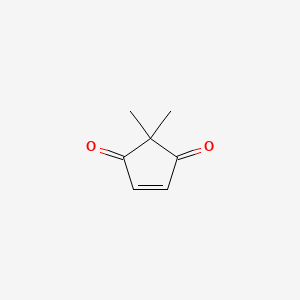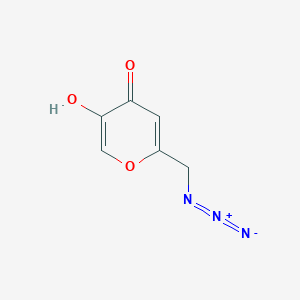![molecular formula C10H12O3 B8799768 2-(2-Methylbenzo[1,3]dioxol-2-YL)ethanol CAS No. 56287-54-8](/img/structure/B8799768.png)
2-(2-Methylbenzo[1,3]dioxol-2-YL)ethanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2-Methylbenzo[1,3]dioxol-2-YL)ethanol is an organic compound that belongs to the class of benzodioxoles This compound is characterized by a benzodioxole ring, which is a benzene ring fused with a dioxole ring, and an ethan-1-ol group attached to the 2-position of the benzodioxole ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Methylbenzo[1,3]dioxol-2-YL)ethanol typically involves the reaction of 2-methylbenzodioxole with ethylene oxide under acidic or basic conditions. The reaction proceeds through the formation of an intermediate, which is then hydrolyzed to yield the final product. The reaction conditions, such as temperature, solvent, and catalyst, can be optimized to achieve high yields and purity.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes and the use of advanced catalytic systems to enhance efficiency and scalability. The choice of raw materials, reaction conditions, and purification techniques are critical factors in ensuring the cost-effectiveness and sustainability of the production process.
化学反応の分析
Types of Reactions
2-(2-Methylbenzo[1,3]dioxol-2-YL)ethanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form the corresponding alkane.
Substitution: The benzodioxole ring can undergo electrophilic aromatic substitution reactions, such as nitration, halogenation, and sulfonation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents such as nitric acid (HNO3) for nitration, bromine (Br2) for bromination, and sulfuric acid (H2SO4) for sulfonation are typically employed.
Major Products Formed
Oxidation: Formation of 2-(2-Methyl-2H-1,3-benzodioxol-2-yl)ethanal or 2-(2-Methyl-2H-1,3-benzodioxol-2-yl)ethanoic acid.
Reduction: Formation of 2-(2-Methyl-2H-1,3-benzodioxol-2-yl)ethane.
Substitution: Formation of various substituted benzodioxole derivatives, depending on the specific reaction conditions and reagents used.
科学的研究の応用
2-(2-Methylbenzo[1,3]dioxol-2-YL)ethanol has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as a precursor for the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals, fragrances, and flavoring agents.
作用機序
The mechanism of action of 2-(2-Methylbenzo[1,3]dioxol-2-YL)ethanol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in metabolic pathways or interact with receptors to elicit a biological response. The exact molecular targets and pathways can vary depending on the specific application and context.
類似化合物との比較
Similar Compounds
1,3-Benzodioxole: A parent compound with a similar benzodioxole ring structure but lacking the ethan-1-ol group.
2-(2H-1,3-Benzodioxol-5-yl)ethan-1-ol: A closely related compound with a different substitution pattern on the benzodioxole ring.
2-Methylbenzoxazole: A structurally similar compound with a benzoxazole ring instead of a benzodioxole ring.
Uniqueness
2-(2-Methylbenzo[1,3]dioxol-2-YL)ethanol is unique due to its specific substitution pattern and the presence of both the benzodioxole ring and the ethan-1-ol group. This combination of structural features imparts distinct chemical and biological properties, making it a valuable compound for various applications in research and industry.
特性
CAS番号 |
56287-54-8 |
|---|---|
分子式 |
C10H12O3 |
分子量 |
180.20 g/mol |
IUPAC名 |
2-(2-methyl-1,3-benzodioxol-2-yl)ethanol |
InChI |
InChI=1S/C10H12O3/c1-10(6-7-11)12-8-4-2-3-5-9(8)13-10/h2-5,11H,6-7H2,1H3 |
InChIキー |
OLNOTJHBJKYXPO-UHFFFAOYSA-N |
正規SMILES |
CC1(OC2=CC=CC=C2O1)CCO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


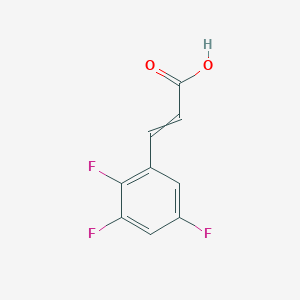

![1-(Thieno[3,2-c]pyridin-2-yl)ethan-1-amine](/img/structure/B8799716.png)
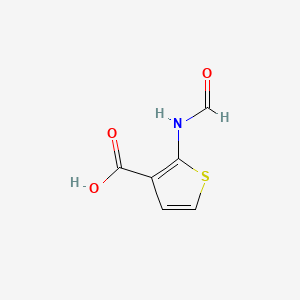
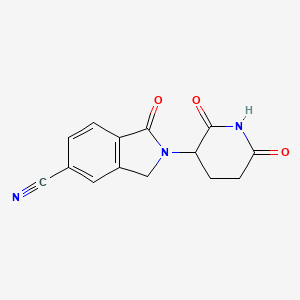
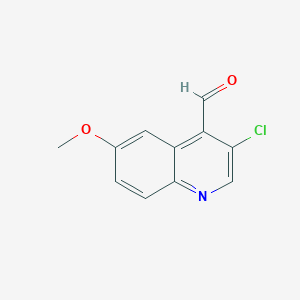
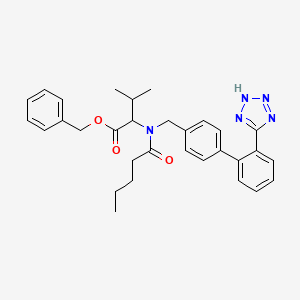
![[6-Methoxy-3,4,5-tris(phenylmethoxy)oxan-2-yl]methanol](/img/structure/B8799749.png)
